3-Amino-2-(3,4-dichlorophenyl)propan-1-ol
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Overview
Description
3-Amino-2-(3,4-dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11Cl2NO It is a derivative of propanol, featuring an amino group and two chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,4-dichlorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The nitroaldol (Henry) reaction is employed to form 3,4-dichlorophenyl-2-nitropropene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-Amino-2-(3,4-dichlorophenyl)propan-1-one.
Reduction: Formation of various amines depending on the reducing agent used.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-2-(3,4-dichlorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3,4-dichlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol: Similar structure but with chlorine atoms at different positions.
3-Amino-3-cyclohexyl-propan-1-ol: Similar backbone but with a cyclohexyl group instead of a phenyl ring.
2-Phenyl-1-(3-pyridinylmethyl)amino-2-propanol: Similar backbone with different substituents.
Uniqueness
3-Amino-2-(3,4-dichlorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-amino-2-(3,4-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7,13H,4-5,12H2 |
InChI Key |
NRNKEWMXHWUYFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)CO)Cl)Cl |
Origin of Product |
United States |
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